

PF-8380 solubility in DMSO and other common lab solvents

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Compound of Interest

Compound Name: PF-8380

Cat. No.: B1679708

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Application Notes and Protocols: Solubility of PF-8380

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-8380 is a potent and orally bioavailable inhibitor of autotaxin (ATX), the enzyme responsible for synthesizing lysophosphatidic acid (LPA).[1][2][3] The ATX-LPA signaling axis is a critical pathway involved in numerous physiological and pathological processes, including inflammation, cancer, and fibrosis.[4][5][6] As such, **PF-8380** is a valuable tool for researchers studying these processes. Understanding the solubility of **PF-8380** in common laboratory solvents is crucial for the design and execution of in vitro and in vivo experiments. These application notes provide a comprehensive overview of **PF-8380**'s solubility and protocols for its use.

Data Presentation: Solubility of PF-8380

The solubility of **PF-8380** in various common laboratory solvents is summarized below. It is important to note that solubility can be affected by factors such as temperature, the purity of the compound, and the use of fresh, anhydrous solvents. For dimethyl sulfoxide (DMSO), moisture absorption can reduce the solubility of **PF-8380**. [7]

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes	Citations
DMSO	95 - 100	198.6 - 209.06	Requires sonication for complete dissolution. Use of fresh DMSO is recommended as it is hygroscopic.	[7] [8] [9] [10]
96	200.69	[7]		
≥20.9	[11]			
5	Solution is clear upon warming.	[1]		
3	[12]			
Water	Insoluble	Insoluble	[7] [10]	
Ethanol	Insoluble	Insoluble	[7] [10]	
DMF	5	[12]		
DMF:PBS (pH 7.2) (1:6)	0.14	[12]		

Note: The molecular weight of **PF-8380** is 478.33 g/mol .[\[8\]](#)

Experimental Protocols

Protocol 1: Preparation of a PF-8380 Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of **PF-8380** in DMSO.

Materials:

- **PF-8380** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (water bath)

Procedure:

- **Weighing:** Accurately weigh the desired amount of **PF-8380** powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 47.83 mg of **PF-8380**.
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the **PF-8380** powder.
- **Mixing:** Vortex the solution vigorously for 1-2 minutes to aid dissolution.
- **Sonication:** Place the vial in a water bath sonicator and sonicate until the solution is clear and all solid has dissolved.^{[8][9]} This step is crucial for achieving high concentrations.
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one year or at -80°C for up to two years.^[8]

Protocol 2: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines a widely accepted method for determining the equilibrium solubility of a compound.^[13]

Materials:

- **PF-8380** powder
- Selected solvent (e.g., DMSO, water, ethanol)
- Sealed glass vials or flasks

- Shaker or magnetic stirrer in a temperature-controlled environment
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system

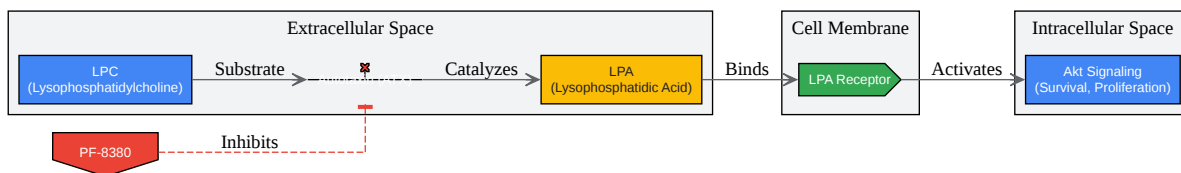
Procedure:

- Preparation of a Saturated Solution: Add an excess amount of **PF-8380** powder to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
- Equilibration: Place the vial on a shaker or with a magnetic stir bar and agitate at a constant temperature (e.g., 25°C) for 24-72 hours. This extended time is to ensure that the solution reaches equilibrium.[\[13\]](#)
- Phase Separation: After the equilibration period, centrifuge the vial at high speed to pellet the undissolved solid.
- Filtration: Carefully aspirate the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.
- Quantification: Analyze the concentration of **PF-8380** in the clear filtrate using a validated HPLC method with a standard curve of known concentrations.[\[13\]](#)
- Data Reporting: Report the solubility in mg/mL or molarity at the specified temperature.

Visualizations

Signaling Pathway of PF-8380 Action

PF-8380 is a potent inhibitor of autotaxin (ATX).[\[7\]](#)[\[8\]](#)[\[11\]](#) ATX is a secreted enzyme that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[\[4\]](#)[\[8\]](#)[\[9\]](#) LPA then acts as a signaling molecule by binding to its G-protein coupled receptors, which can lead to the activation of downstream pathways such as the Akt signaling cascade, promoting cell survival, proliferation, and migration.[\[4\]](#)[\[7\]](#)[\[14\]](#) By inhibiting ATX, **PF-8380** reduces the production of LPA, thereby attenuating these downstream effects.[\[14\]](#)

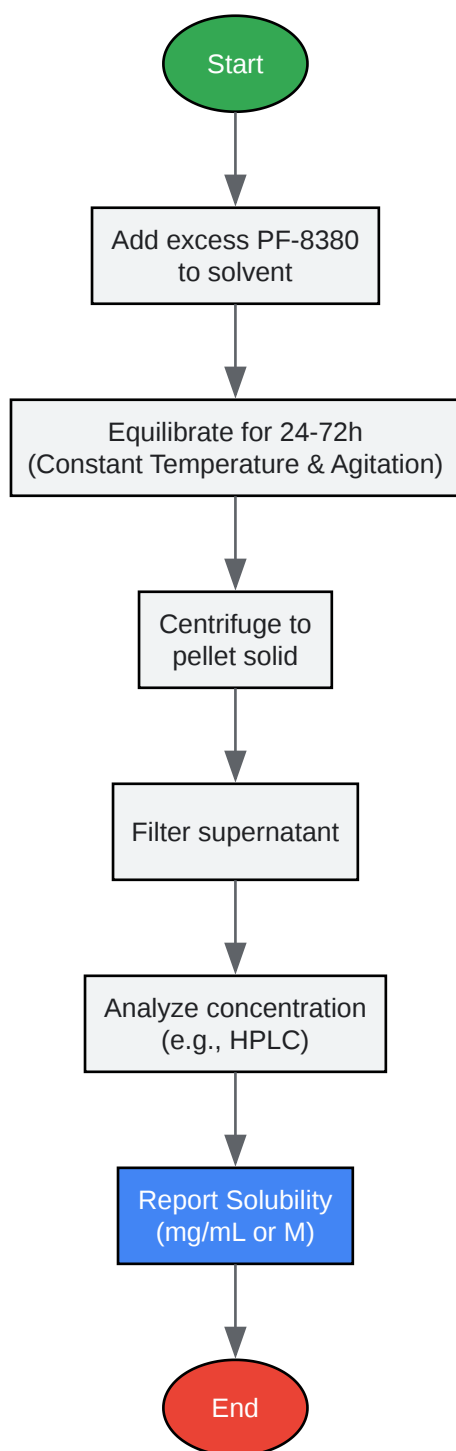


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PF-8380 inhibits the ATX-LPA signaling pathway.

Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of a compound using the shake-flask method.



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Generalized workflow for the shake-flask solubility protocol.

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